molecular formula C5H4BrNO B2397458 4-bromo-1H-pyrrole-3-carbaldehyde CAS No. 1378850-57-7

4-bromo-1H-pyrrole-3-carbaldehyde

Cat. No. B2397458
CAS RN: 1378850-57-7
M. Wt: 173.997
InChI Key: YPHTZOJAYSPYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1H-pyrrole-3-carbaldehyde is a research chemical with the molecular formula C5H4BrNO and a molecular weight of 174 g/mol . It is a useful compound for a variety of research applications .


Synthesis Analysis

The synthesis of pyrrole derivatives, including 4-bromo-1H-pyrrole-3-carbaldehyde, can be achieved through various methods. One such method involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated Ar/HetAr/indolyl-imines, followed by IBX-mediated oxidative aromatization .


Molecular Structure Analysis

The molecular structure of 4-bromo-1H-pyrrole-3-carbaldehyde consists of a pyrrole ring with a bromine atom at the 4th position and a carbaldehyde group at the 3rd position .


Physical And Chemical Properties Analysis

4-Bromo-1H-pyrrole-3-carbaldehyde is a white to yellow or red solid . It has a molecular weight of 174 g/mol .

Scientific Research Applications

Multicomponent Reactions

4-bromo-1H-pyrrole-3-carbaldehyde can be used in multicomponent reactions (MCRs). MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

Synthesis of Biologically Active Structures

4-bromo-1H-pyrrole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . These structures include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Synthesis of N-Arylpyrrole-3-carbaldehydes

An efficient sequential multi-component method for the synthesis of N-arylpyrrole-3-carbaldehydes has been developed . This reaction involved a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated Ar/HetAr/indolyl-imines, followed by IBX-mediated oxidative aromatization in one-pot operation .

Synthesis of Diverse Bioactive Fused Heterocyclic Scaffolds

The practical utility of this procedure is shown at gram-scale and the synthesis of diverse bioactive fused heterocyclic scaffolds such as pyrroloquinoline, pyrrolo-oxadiazole, dihydro pyrroloquinoline, and pyrrolo-phenanthridine .

Synthesis of Chlorfenapyr

The title compound is a key intermediate for the synthesis of chlorfenapyr, a commonly used pesticide with low toxicity . It is of good significance to promote the scale production of chlorfenapyr .

Synthesis of Functionalized Pyrroles

Functionalized pyrroles have shown wide applications in agrochemicals and flavor components, dyes, and functionalized materials . The synthesis of C3-functionalized pyrroles is probably the most difficult task and required a special strategy .

Safety and Hazards

As a research chemical, 4-bromo-1H-pyrrole-3-carbaldehyde should be handled with care. It is not intended for human or veterinary use . Specific safety and hazard information may be found in the material safety data sheet (MSDS) provided by the supplier .

properties

IUPAC Name

4-bromo-1H-pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-5-2-7-1-4(5)3-8/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHTZOJAYSPYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-pyrrole-3-carbaldehyde

CAS RN

1378850-57-7
Record name 4-bromo-1H-pyrrole-3-carbaldehyde
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